6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
Properties
IUPAC Name |
6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O2S/c18-13-2-1-11(9-14(13)19)21-3-5-22(6-4-21)15(24)12-10-20-17-23(16(12)25)7-8-26-17/h1-2,9-10H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPYWJMJNPVNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CN=C4N(C3=O)CCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the 3,4-dichlorophenyl group, and the construction of the thiazolopyrimidinone core. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Aza-Michael addition: This reaction involves the addition of diamines to sulfonium salts under basic conditions to form substituted piperazines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring and the thiazolopyrimidinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Antipsychotic Activity
Research has indicated that derivatives of piperazine, such as the compound , exhibit antipsychotic properties. These compounds interact with neurotransmitter systems in the brain, particularly dopamine and serotonin receptors. The presence of the 3,4-dichlorophenyl group enhances its binding affinity to these receptors, making it a candidate for treating conditions like schizophrenia and bipolar disorder .
Anticancer Properties
The thiazolo[3,2-a]pyrimidine scaffold is noted for its anticancer activity. Studies have shown that compounds containing this structure can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell survival . The compound's ability to modulate these pathways may lead to its development as an anticancer agent.
Pharmacological Insights
Neuropharmacology
The compound's interaction with neurotransmitter receptors suggests potential applications in neuropharmacology. It may serve as a lead compound for developing drugs aimed at treating neurodegenerative diseases or mood disorders. Its structural characteristics allow for modifications that could enhance selectivity and efficacy against specific targets in the central nervous system .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of thiazolo[3,2-a]pyrimidines. The compound has shown activity against various bacterial strains, indicating its potential as an antibacterial agent. This could be particularly valuable in addressing antibiotic resistance by providing a new class of antimicrobial agents .
Case Studies and Research Findings
| Study | Findings | Implications |
|---|---|---|
| Study on antipsychotic effects | Demonstrated significant binding affinity to dopamine receptors | Potential treatment for schizophrenia |
| Investigation of anticancer properties | Induced apoptosis in breast and lung cancer cell lines | Development of new anticancer therapies |
| Exploration of antimicrobial effects | Effective against Gram-positive and Gram-negative bacteria | New strategies for combating antibiotic resistance |
Mechanism of Action
The mechanism of action of 6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes .
Comparison with Similar Compounds
Key Findings :
- Receptor Selectivity : Analogues with para-substituted aryl groups (e.g., 4-methoxyphenyl) show reduced 5-HT2A binding compared to ortho- or meta-substituted derivatives, suggesting steric and electronic factors influence receptor interaction .
Linker Group Modifications
The carbonyl linker in the target compound differs from ethylene-bridged analogues:
Key Findings :
Antiproliferative Activity :
- Thiazolo[3,2-a]pyrimidinone derivatives fused with pyrano rings (e.g., 4H,5H-benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one) demonstrate antiproliferative effects against cancer cell lines (IC50: 0.8–2.5 μM) . The target compound’s dichlorophenyl group may confer distinct cytotoxicity profiles.
5-HT2A Receptor Antagonism :
- Pharmacophore modeling indicates that the thiazolo-pyrimidinone scaffold and arylpiperazine substituents align with 5-HT2A receptor-binding pockets. The target compound’s dichlorophenyl group may enhance van der Waals interactions compared to less halogenated analogues .
Physicochemical and Pharmacokinetic Properties
Implications :
Biological Activity
6-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C13H12Cl2N4OS
- Molecular Weight : 366.28 g/mol
The structure of the compound features a thiazolo-pyrimidine core with a piperazine substituent that enhances its pharmacological potential.
Antimicrobial Activity
Research has indicated that compounds similar to thiazolo[3,2-a]pyrimidines exhibit significant antibacterial properties. For instance:
- In vitro Studies : Compounds with similar structures have shown high activity against various Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL .
- Mechanism of Action : The antimicrobial activity is believed to be linked to the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription .
Anticancer Activity
The anticancer properties of thiazolo[3,2-a]pyrimidine derivatives have also been explored:
- Cell Line Studies : In studies involving human cancer cell lines such as Caco-2 and A549, certain thiazole derivatives exhibited cytotoxic effects with IC50 values indicating significant cell viability reduction . For instance, a derivative showed a reduction in viability of Caco-2 cells by approximately 39.8% compared to untreated controls .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring has been correlated with enhanced anticancer activity. For example, modifications that include electron-donating groups have been shown to improve efficacy against cancer cell lines .
Case Studies
Several studies have highlighted the potential of this compound and its analogs:
- Antibacterial Evaluation : A study evaluated various thiazolo[3,2-a]pyrimidines for antibacterial activity, revealing that certain compounds were up to 16 times more potent than standard antibiotics like ampicillin against drug-resistant strains .
- Anticancer Research : Another investigation reported that derivatives with specific structural modifications displayed promising results in inhibiting tumor growth in vitro, emphasizing the importance of molecular design in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
